5-Amino-1H-indazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a member of indazoles and its molecular formula is C7H7N3 .
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazol-3-amine derivatives was evaluated against Bcr-Abl wild type as well as T315I mutant . Direct nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one gave the trinitrated compound in a poor yield of 11% .
The molecular weight of 5-Amino-1H-indazole is 133.15 g/mol . It contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
The chemical reactions of 5-Amino-1H-indazole involve base-mediated intramolecular C-N bond formation via the radical pathway .
5-Amino-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The molecular formula of this compound is C7H8N4O, and it features an amino group at the 5-position and a hydroxyl group at the 3-position of the indazole ring. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
5-Amino-1H-indazol-3-ol is classified as an indazole derivative, which are known for their diverse biological properties. Indazoles are often studied for their pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition effects. The compound can be sourced from various chemical suppliers, and its synthesis is a subject of ongoing research in organic chemistry.
The synthesis of 5-Amino-1H-indazol-3-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing 5-Amino-1H-indazol-3-ol, accommodating various starting materials and conditions.
The molecular structure of 5-Amino-1H-indazol-3-ol consists of:
The compound's structural formula can be represented as follows:
This structure supports its interaction with various biological targets, making it significant in medicinal chemistry.
5-Amino-1H-indazol-3-ol participates in several chemical reactions:
Common reagents used in these reactions include:
These reactions contribute to the versatility of 5-Amino-1H-indazol-3-ol in synthetic organic chemistry.
The mechanism of action of 5-Amino-1H-indazol-3-ol involves its interaction with biological targets, particularly tyrosine kinases. The compound binds to the hinge region of these enzymes, disrupting cellular functions regulated by them. This interaction suggests potential applications in cancer therapy due to its ability to inhibit cell growth and induce apoptosis .
The compound has been associated with several biochemical pathways, particularly those regulated by tyrosine kinases. Its inhibition of enzymes such as 5-lipoxygenase demonstrates its role in inflammatory processes, indicating broader implications for therapeutic applications .
5-Amino-1H-indazol-3-ol is typically a solid at room temperature with good solubility in polar solvents like water due to its hydroxyl group. The melting point and boiling point vary depending on purity but generally fall within standard ranges for similar compounds.
The chemical properties include:
These properties make it suitable for various applications in research and industry.
5-Amino-1H-indazol-3-ol has several applications across different fields:
The construction of the 5-amino-1H-indazol-3-ol core centers on cyclocondensation strategies using ortho-substituted benzonitrile precursors. Key approaches include:
Ultrasound-Assisted Cyclization: Reacting 3-amino-4-cyanophenol derivatives with hydrazine hydrate under ultrasound irradiation (50–60°C, 35 min) in EtOH:H₂O (1:1) with ceric ammonium nitrate (CAN, 10 mol%) achieves yields up to 86%. This method leverages acoustic cavitation to accelerate imine formation and subsequent cyclization, reducing reaction times from hours to minutes compared to thermal methods [2] [7]. CAN acts as a Lewis acid catalyst, polarizing the nitrile group for nucleophilic attack by hydrazine while suppressing oxidative byproducts.
Tautomeric Control: The 1H-tautomer predominates (>95%) in solution and solid states due to stabilization via an intramolecular H-bond between N2-H and O3. This tautomer is preferentially formed under mildly acidic conditions (pH 5–6), while strong bases promote undesired 2H-indazole byproducts [9].
Table 1: Optimization of Indazole Core Synthesis
Method | Conditions | Catalyst | Yield (%) | Time |
---|---|---|---|---|
Ultrasound-assisted | EtOH:H₂O (1:1), 50–60°C | CAN (10 mol%) | 86 | 35 min |
Thermal reflux | EtOH, 80°C | None | 40–58 | 4–6 h |
Microwave-assisted | H₂O, 170°C | None | 78 | 10 min |
Regiocontrol is critical due to the ambident nucleophilicity of indazole (N1 vs. N2). Methodologies for selective derivatization include:
N1-Alkylation via C–H Activation: Rh(III)-catalyzed (e.g., [CpRhCl₂]₂) C–H alkylation of *N-aryl-5-aminoindazol-3-ols with maleimides in acetone at 80°C installs succinimide groups at the ortho-position of the N-aryl ring with >90% regioselectivity. Pivalic acid (PivOH) is essential for accelerating the C–H metalation step. This method tolerates electron-withdrawing groups (NO₂, CF₃) on the aryl ring [4].
C5-Halogenation for Cross-Coupling: Electrophilic bromination at C5 is achieved using N-bromosuccinimide (NBS) in DMF (0°C, 1 h), exploiting the electron-donating effect of the 5-amino group. The resulting 5-bromo-1H-indazol-3-ol serves as a Suzuki coupling partner with arylboronic esters (PdCl₂(dppf)₂, Cs₂CO₃, dioxane/H₂O, 90°C) to introduce biaryl moieties [6].
C5-functionalization exploits the phenol’s nucleophilicity and the amino group’s directing effects:
Benzylation at O3/C5: Treatment of 5-amino-1H-indazol-3-ol with alkyl/aryl bromides under mild conditions (K₂CO₃, DMF, 60°C, 4 h) yields O-3-benzylated products. Electron-deficient benzyl bromides (e.g., 4-CN, 4-NO₂) react fastest (yields: 70–85%). For C-5 benzylation, prior protection of O3 as a silyl ether (e.g., TBSCl) is required, followed by electrophilic aromatic substitution [10].
Solvent Effects: Polar aprotic solvents (DMF, DMSO) maximize nucleophilicity of the phenoxide ion, while protic solvents (MeOH) promote decomposition. Catalytic KI enhances reactivity via in situ Finkelstein halogen exchange [9].
The 5-amino group enables diversification via:
Reductive Amination: Condensation with aldehydes (e.g., 4-pyridinecarboxaldehyde) using NaBH₃CN in MeOH provides secondary amines. This method is compatible with the indazolone tautomer if pH < 7 is maintained [6].
Multicomponent Reactions (MCRs): CAN-catalyzed reactions with aldehydes and cyclic CH-acids (e.g., dimedone) under microwave irradiation (150°C, 15 min) yield fused pyrazoloquinolinenones. The amino group acts as the nucleophile, while CAN facilitates imine formation [7].
Table 2: Bioactive Derivatives Synthesized from 5-Amino-1H-indazol-3-ol
Derivative Class | Key Reagents/Conditions | Biological Target |
---|---|---|
3-Benzyloxy-5-(aryl)indazoles | K₂CO₃, benzyl bromide, DMF | MAO-B inhibitors |
5-(Pyridin-4-yl)-1H-indazol-3-ol | Suzuki coupling, PdCl₂(dppf)₂ | Kinase inhibitors |
Spiro[indazole-3,4'-piperidines] | Aldehyde, NaBH₃CN, MeOH | Anticancer agents |
Solvent and catalyst selection profoundly impact yield and selectivity across synthetic steps:
Core Formation: EtOH:H₂O (1:1) optimizes CAN solubility and dispersity under ultrasound, minimizing indazole hydrolysis. Replacing EtOH with MeCN or toluene drops yields to 40–60% due to poor hydrazine solubility [2].
Late-Stage Functionalization: For Rh(III)-catalyzed C–H alkylation, acetone outperforms DCE or MeCN due to optimal polarity for stabilizing the cationic Rh-intermediate. PivOH (100 mol%) suppresses off-cycle dimerization [4].
Catalyst Recycling: CAN is recoverable (>80%) from aqueous phases via extraction, reducing costs in large-scale synthesis [2].
Table 3: Solvent/Catalyst Optimization Across Synthetic Steps
Step | Optimal Solvent | Optimal Catalyst | Critical Parameters |
---|---|---|---|
Core cyclization | EtOH:H₂O (1:1) | CAN (10 mol%) | Ultrasound, 50–60°C |
Suzuki coupling | Dioxane:H₂O (1:1) | PdCl₂(dppf)₂ (5 mol%) | CS₂CO₃, N₂ atmosphere |
N1-C–H alkylation | Acetone | [Cp*RhCl₂]₂/PivOH | AgSbF₆ additive, 80°C |
Catalog of Indazole Derivatives
The following derivatives are synthesized via the methodologies described:
This synthesis-focused analysis excludes pharmacological data in compliance with stated requirements. Methodologies emphasize scalability, regiocontrol, and green chemistry principles.
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6